molecular formula C7H13N B13526488 1-Methyl-3-azabicyclo[3.2.0]heptane

1-Methyl-3-azabicyclo[3.2.0]heptane

Cat. No.: B13526488
M. Wt: 111.18 g/mol
InChI Key: OWORXBKZISNTCF-UHFFFAOYSA-N
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Description

Significance of Bicyclic Systems in Organic Synthesis

Bicyclic scaffolds, such as the bicyclo[3.2.0]heptane framework, are frequently found in natural products and biologically active molecules. rsc.org Their distinct three-dimensional shapes can enhance binding affinity to biological targets like proteins. rsc.org This has spurred significant interest in developing diverse methods for their synthesis, aiming to explore the vast chemical space they offer. rsc.org The rigid nature of these systems helps to lock in specific conformations, which is a crucial aspect of rational drug design.

Overview of Azabicyclo[3.2.0]heptane Architectures

The introduction of a nitrogen atom into the bicyclo[3.2.0]heptane skeleton gives rise to azabicyclo[3.2.0]heptane scaffolds. These nitrogen-containing bicyclic compounds have garnered considerable attention as they form the core of various biologically active molecules. ontosight.aitaltech.ee For instance, derivatives of 3-azabicyclo[3.2.0]heptane have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai The development of efficient synthetic routes to these scaffolds is an active area of research, with methods like [2+2] and [3+2] cycloadditions being prominent strategies. researchgate.netacs.org These methods allow for the construction of the core bicyclic structure with a high degree of control over the stereochemistry.

Unique Structural Features and Conformational Rigidity of the 1-Methyl-3-azabicyclo[3.2.0]heptane Core

The compound this compound is a specific derivative within this class of molecules. Its structure consists of a fused cyclobutane (B1203170) and pyrrolidine (B122466) ring system, with a methyl group at the bridgehead carbon (C1). The presence of the nitrogen atom at the 3-position and the methyl group at a bridgehead position introduces specific conformational constraints and electronic properties to the molecule.

The fusion of the four- and five-membered rings creates a strained and rigid framework. This rigidity is a key feature, as it reduces the number of accessible conformations the molecule can adopt. In medicinal chemistry, this conformational restriction can lead to higher binding affinity and selectivity for a specific biological target. The methyl group at the C1 position further influences the shape and lipophilicity of the molecule.

The synthesis of substituted 3-azabicyclo[3.2.0]heptanes, including those with substitution at the bridgehead, has been a focus of synthetic efforts. researchgate.net The development of methods to access these structures efficiently is crucial for exploring their potential applications. For instance, photochemical [2+2] cycloadditions have been employed to create the 3-azabicyclo[3.2.0]heptane core. acs.org

The structural and conformational properties of such bicyclic systems are often studied using techniques like NMR spectroscopy and X-ray crystallography to understand the precise spatial arrangement of atoms. researchgate.net This detailed structural information is vital for understanding their reactivity and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-methyl-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C7H13N/c1-7-3-2-6(7)4-8-5-7/h6,8H,2-5H2,1H3

InChI Key

OWORXBKZISNTCF-UHFFFAOYSA-N

Canonical SMILES

CC12CCC1CNC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methyl 3 Azabicyclo 3.2.0 Heptane and Its Derivatives

Cycloaddition Reactions in the Construction of the Azabicyclo[3.2.0]heptane Skeleton

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds, allowing for the formation of multiple carbon-carbon bonds in a single step. tum.de Both [2+2] and [3+2] cycloaddition strategies have been successfully employed to construct the characteristic fused ring system of 3-azabicyclo[3.2.0]heptane.

Intramolecular [2+2] Photocycloadditions

Intramolecular [2+2] photocycloaddition is a prominent method for synthesizing the 3-azabicyclo[3.2.0]heptane core. thieme-connect.comthieme-connect.com This reaction typically involves the irradiation of a diallylamine (B93489) derivative, leading to the formation of the cyclobutane (B1203170) ring. thieme-connect.comthieme-connect.com The reaction can be initiated by direct irradiation or through the use of a triplet sensitizer, such as acetophenone. thieme-connect.comthieme-connect.com Copper(I) salts have also been utilized as catalysts in these transformations. tum.dethieme-connect.comthieme-connect.de

A significant challenge in [2+2] photocycloadditions has been the requirement for electronically activated olefins. orgsyn.orgorgsyn.org However, advancements have led to methods capable of engaging unactivated olefins. The Kochi-Salomon reaction, a copper(I)-catalyzed process, stands out as a key method for the photocycloaddition of two unactivated alkenes. orgsyn.orgorgsyn.orgacs.org

Traditionally, this reaction was not compatible with basic amines, hindering the direct synthesis of the parent 3-azabicyclo[3.2.0]heptane from diallylamine. orgsyn.orgorgsyn.org A recent and noteworthy development is an amine-tolerant version of the Kochi-Salomon reaction. This modified procedure involves the in situ protonation of the amine with common acids, effectively masking its basic properties and allowing the cycloaddition to proceed in an aqueous medium. orgsyn.orgorgsyn.orgacs.org This approach provides a more direct and greener route to the 3-azabicyclo[3.2.0]heptane scaffold. acs.org For instance, the direct cyclization of N,N-diallylamine to form 3-azabicyclo[3.2.0]heptane is now feasible using this method. acs.org

ReactantConditionsProductYieldReference
Diallylamine1 M H₂SO₄, CuSO₄·5H₂O, DI water, hv3-Azabicyclo[3.2.0]heptane hydrochlorideNot specified orgsyn.org

This table showcases an example of the amine-tolerant photochemical [2+2] cycloaddition.

Achieving high diastereoselectivity is a critical aspect of synthesizing substituted 3-azabicyclo[3.2.0]heptanes. The stereochemical outcome of the intramolecular [2+2] photocycloaddition can be influenced by several factors, including the nature of the substituents on the diallylamine precursor and the reaction conditions.

The use of chiral auxiliaries has proven effective in guiding the stereochemistry of the cycloaddition. For example, chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines, derived from (-)-8-aminomenthol, undergo highly diastereoselective [2+2] photocycloadditions. nih.govacs.org The facial selectivity in these reactions is dependent on the substitution pattern of the vinyl group, consistently producing cis-fused bicyclic products. nih.govacs.org Subsequent removal of the chiral auxiliary yields enantiopure 3-azabicyclo[3.2.0]heptanes. nih.gov

The steric bulk of substituents on the nitrogen atom or the allyl groups can also direct the diastereoselectivity. thieme-connect.com For instance, the photocycloaddition of N,N-diallylamines with bulky α-substituents often proceeds with high facial diastereoselectivity. thieme-connect.com Similarly, incorporating the α-substituent into an oxazolidinone ring has been shown to enhance stereocontrol. thieme-connect.com In the synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives, high diastereoselectivity for the exo isomer was achieved through the intramolecular photocycloaddition of substituted trans-N-cinnamyl-N-allylamines in acidified acetone (B3395972). clockss.org

SubstrateConditionsProductDiastereomeric Ratio (exo:endo)Reference
N-allyl-N-[3-(4-fluorophenyl)allyl]amine hydrochloridehv, acetone, HClexo- and endo-6-(p-Fluorophenyl)-3-azabicyclo[3.2.0]heptane94:6 clockss.org
N-allyl-N-[3-(4-nitrophenyl)allyl]aminehv, acetone, HClexo- and endo-6-(p-Nitrophenyl)-3-azabicyclo[3.2.0]heptane>99:1 clockss.org

This table illustrates the high diastereoselectivity achieved in the synthesis of exo-aryl substituted 3-azabicyclo[3.2.0]heptanes.

[3+2] Cycloaddition Reactions for Spiro- and Dispiro-Azabicyclo[3.2.0]heptanes

[3+2] cycloaddition reactions offer a powerful and efficient route to more complex derivatives, including spiro- and dispiro-azabicyclo[3.2.0]heptanes. spbu.ruacs.orgnih.gov These reactions typically involve the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. spbu.ruacs.orgnih.gov

A highly effective method for constructing the 3-azabicyclo[3.2.0]heptane skeleton involves the [3+2] cycloaddition of an azomethine ylide with a cyclobutene (B1205218) derivative. researchgate.netenamine.net Azomethine ylides can be generated in situ from various precursors, such as the reaction of an α-amino acid with an aldehyde or ketone. acs.orgnih.gov

One notable approach is the one-pot, three-component reaction of isatins, azetidine-2-carboxylic acid, and various maleimides or itaconimides. acs.orgnih.gov This reaction generates an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition to afford spiro- and dispiro[1-azabicyclo[3.2.0]heptanes] in good yields. spbu.ruacs.orgnih.gov Another strategy utilizes the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclobutenones, catalyzed by a CuI/(R)-Fesulphos system, to produce densely substituted 3-azabicyclo[3.2.0]heptanes with high enantioselectivity. researchgate.netnih.gov

The [3+2] cycloaddition reactions leading to azabicyclo[3.2.0]heptane derivatives often exhibit high levels of regioselectivity and diastereoselectivity. thieme-connect.comspbu.ruacs.orgnih.gov In the reaction of azomethine ylides generated from isatins and azetidine-2-carboxylic acid with itaconimides, excellent regioselectivity is observed. acs.orgnih.gov The diastereoselectivity of these reactions can range from moderate to excellent. spbu.ruacs.orgnih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to rationalize the observed regio- and diastereoselectivity. spbu.ruacs.orgnih.gov These studies suggest that the reactions are kinetically controlled. acs.org The stereochemical outcome of the cycloaddition of azomethine ylides with cyclobutenones can also be highly diastereoselective. researchgate.net The use of chiral catalysts, such as the CuI/(R)-Fesulphos system, allows for excellent enantiocontrol in these reactions. researchgate.netnih.gov

Azomethine Ylide PrecursorsDipolarophileProduct TypeYieldDiastereoselectivityReference
Isatins, Azetidine-2-carboxylic acidMaleimides, ItaconimidesSpiro- and Dispiro[1-azabicyclo[3.2.0]heptanes]up to 93%Moderate to Excellent acs.orgnih.gov
Glycine imino estersCyclobutenonesDensely substituted 3-azabicyclo[3.2.0]heptanesNot specifiedHigh researchgate.netnih.gov

This table summarizes the outcomes of [3+2] cycloaddition reactions for the synthesis of azabicyclo[3.2.0]heptane derivatives.

Cascade Reactions for Bicyclo[3.2.0]heptane Formation

Cascade reactions offer an efficient approach to the synthesis of complex molecular architectures from simple precursors in a single operation, minimizing waste and improving step economy. A notable example is a novel diastereoselective multicomponent cascade reaction that yields strained 3-azabicyclo[3.2.0]heptane derivatives. acs.org This reaction proceeds with high diastereoselectivity, predominantly forming one diastereoisomer. acs.org The resulting unstable ester can be reduced in a one-pot procedure to a stable alcohol, highlighting the synthetic utility of this method. acs.org

Another significant cascade approach involves a three-component triple cascade reaction initiated by a hetero-Michael addition to α,β-unsaturated aldehydes. acs.org This method, utilizing an iminium–enamine–iminium sequential activation, produces [3.2.0]-heterobicycles with high diastereoselectivity. acs.org The rate and diastereoselectivity of this reaction are dependent on the specific (E)-4-heterocrotonate and the size of the secondary amine used. acs.org

A copper-catalyzed cascade reaction of diazo compounds with 1,n-allenynes provides an efficient pathway to various functionalized 3-azabicyclo[m.2.0] frameworks. researchgate.net This process involves an intermolecular cross-coupling to form bisallene intermediates, which then undergo an intramolecular [2+2] cycloaddition. researchgate.net

Cascade Reaction Type Key Features Products
Multicomponent Cascade acs.orgHigh diastereoselectivity, one-pot reductionStrained 3-azabicyclo[3.2.0]heptane derivatives
Triple Cascade acs.orgIminium–enamine–iminium activation[3.2.0]-Heterobicyclic compounds
Copper-Catalyzed Cascade researchgate.netIntermolecular cross-coupling followed by intramolecular [2+2] cycloadditionFunctionalized 3-azabicyclo[m.2.0] frameworks

Metal-Catalyzed Synthetic Routes

Metal catalysis provides a powerful toolkit for the construction of the bicyclo[3.2.0]heptane core, offering high efficiency and selectivity.

Palladium-catalyzed reactions have been instrumental in the synthesis of bicyclo[3.2.0]heptane lactones, which are versatile precursors to azabicyclo[3.2.0]heptanes. rsc.orgrsc.org A diastereoselective method has been developed to access these lactones from bicyclo[1.1.1]pentane carboxylic acids through a process involving palladium-catalyzed C–H activation and subsequent C–C cleavage. rsc.orgrsc.orgresearchgate.net The choice of ligand is critical, with MPAA and pyridone-amine ligands enabling the synthesis of all-syn arylated and non-arylated bicyclo[3.2.0]heptane lactones, respectively. rsc.orgrsc.orgnih.gov This methodology showcases significant functional group tolerance, allowing for the introduction of various aryl and heteroaryl groups. nih.gov

More recently, a second-generation palladium catalyst system has been developed for the transannular C–H functionalization of alicyclic amines, including azabicyclo[3.2.1]octane derivatives. nih.gov This system, employing pyridine- and quinoline-carboxylate ligands, enhances reaction rates, yields, and scope, enabling the arylation of previously challenging substrates. nih.gov Mechanistic studies suggest these ligands prevent catalyst decomposition. nih.gov

Catalyst System Substrates Key Transformation Products
Pd(OAc)₂ with MPAA or pyridone-amine ligands rsc.orgrsc.orgBicyclo[1.1.1]pentane carboxylic acidsC–H activation and C–C cleavageArylated or non-arylated bicyclo[3.2.0]heptane lactones
Pd catalyst with pyridine/quinoline-carboxylate ligands nih.govAlicyclic aminesTransannular C–H arylationArylated azabicycloalkanes

Platinum catalysts are highly effective in promoting the cycloisomerization of enynes to form bicyclic systems. researchgate.net PtCl₂ has been utilized to catalyze the cyclization of enynes to produce the corresponding azabicyclo[3.2.0]heptanes. taltech.ee For instance, nitrogen-containing bicyclic cyclobutenes can be synthesized from allenynes in toluene (B28343) with a catalytic amount of PtCl₂. taltech.ee The reaction mechanism is proposed to involve coordination of the platinum to the alkyne, followed by cyclization. taltech.ee

In a notable application, chiral allylic amines produced via iridium-catalyzed asymmetric allylic amination can undergo subsequent platinum-catalyzed cycloisomerization. thieme-connect.de This sequential process leads to enantioenriched 3-azabicyclo[3.2.0]heptenes, demonstrating a powerful combination of catalytic methods for asymmetric synthesis. thieme-connect.de The outcome of the cycloisomerization, yielding either 3-azabicyclo[4.1.0]heptenes or 3-azabicyclo[3.2.0]heptenes, is dependent on the substituent on the alkyne. thieme-connect.de

Copper(II) catalysis has been employed in the synthesis of 3-azabicyclo[3.2.0]heptane hydrochloride from diallylamine through a photochemical [2+2] cycloaddition. orgsyn.orgorgsyn.org This amine-tolerant version of the Kochi-Salomon reaction utilizes in situ protonation with an acid to mask the basicity of the amine substrate. orgsyn.orgorgsyn.org This allows the reaction to be conducted in water with standard Cu(II) salts like CuSO₄·5H₂O, which is a practical advantage over methods requiring dry organic solvents and sensitive Cu(I) catalysts. orgsyn.orgorgsyn.org The method is applicable to a range of 1,6-heptadienes with primary, secondary, or tertiary amines. orgsyn.orgorgsyn.org

Iridium catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral building blocks. A highly efficient iridium-catalyzed asymmetric allylic amination of N-tosyl propynylamines achieves excellent regio- and enantioselectivities. thieme-connect.de This reaction provides chiral allylic amines that are valuable intermediates for further transformations. thieme-connect.de For example, these chiral amines can be used in subsequent platinum-catalyzed cycloisomerizations to afford enantioenriched 3-azabicyclo[3.2.0]heptenes. thieme-connect.de The use of chiral phosphoramidite (B1245037) ligands is crucial for achieving high enantioselectivity in the initial amination step. taltech.ee

Metal Catalyst Reaction Type Key Intermediates/Products Significance
Platinum taltech.eethieme-connect.deCycloisomerization of enynesAzabicyclo[3.2.0]heptanesForms the bicyclic core
Copper(II) orgsyn.orgorgsyn.orgPhotochemical [2+2] cycloaddition3-Azabicyclo[3.2.0]heptane hydrochlorideAmine-tolerant, aqueous conditions
Iridium taltech.eethieme-connect.deAsymmetric allylic aminationChiral allylic aminesIntroduces chirality for enantioselective synthesis

Dearomatization Strategies for Azabicyclo[3.2.0]heptane Motifs

Dearomatization reactions provide a unique and powerful strategy for the synthesis of complex, three-dimensional polycyclic scaffolds from simple aromatic precursors. researchgate.net These strategies offer novel retrosynthetic disconnections for accessing spiro or fused polycyclic molecules with increased saturation and stereochemical complexity. researchgate.net

One such strategy involves a photochemical approach for the synthesis of 2-azabicyclo[3.2.0]heptanes from nitroarenes. rsc.orgrsc.org This reaction leverages the excited-state reactivity of the nitroarene and an azepine intermediate, involving two electrocyclic processes—one thermal and one photochemical. rsc.org This method highlights the potential of photochemical dearomatization in constructing complex bicyclic systems.

Visible-light-induced dearomatization reactions, often proceeding via an energy transfer mechanism, have shown great potential in synthesizing molecules that are otherwise difficult to access. researchgate.net These reactions can be applied to both intramolecular and intermolecular transformations, further expanding the synthetic chemist's toolbox for creating novel azabicyclo[3.2.0]heptane motifs. researchgate.net

General Strategies for 3-Azabicyclo[3.2.0]heptane Skeleton Formation

The formation of the fused bicyclic structure is the cornerstone of synthesizing derivatives like 1-Methyl-3-azabicyclo[3.2.0]heptane. Methodologies are often designed to build the two rings in a controlled manner, with intramolecular reactions being particularly powerful.

A prevalent strategy for constructing the bicyclo[3.2.0]heptane framework involves the cycloisomerization of appropriately configured polyenes or enynes. taltech.ee This approach utilizes transition metal catalysts to orchestrate the intramolecular formation of the cyclobutane ring.

Platinum-catalyzed cycloisomerization has been effectively used for nitrogen-containing bicyclic compounds. taltech.ee For instance, allenynes bearing a nitrogen substituent can be converted to 3-azabicyclo[3.2.0]heptanes using a catalyst such as platinum(II) chloride (PtCl₂). The reaction typically proceeds in a solvent like toluene. taltech.ee The mechanism involves the coordination of the platinum catalyst to the enyne system, facilitating an intramolecular cyclization to form the fused ring structure. However, the choice of reaction medium is critical; using methanol (B129727) as a solvent can lead to the capture of a carbocation intermediate by the solvent, resulting in a monocyclic product instead of the desired bicyclic system. taltech.ee

For asymmetric synthesis, a chiral center can be introduced into the enyne precursor before cyclization. One such method involves an iridium-catalyzed asymmetric allylic amination, which can achieve excellent enantioselectivity (92-99% ee). The resulting enantiopure enyne can then be cyclized using PtCl₂ to yield the corresponding chiral azabicyclo[3.2.0]heptane derivative. taltech.ee

Table 1: Catalysts in Enyne Cycloisomerization for 3-Azabicyclo[3.2.0]heptane Skeleton

Catalyst System Precursor Type Key Feature Reference
PtCl₂ Allenyne Direct cycloisomerization to form the bicyclic skeleton. taltech.ee
Iridium complex / PtCl₂ Enyne Two-step process involving asymmetric amination followed by cyclization for enantioselective synthesis. taltech.ee

Ring-closing metathesis (RCM) is a powerful and versatile method for the synthesis of cyclic compounds, including those containing nitrogen. While direct RCM to form the strained 4-membered ring of the 3-azabicyclo[3.2.0]heptane system is less common, the strategy is instrumental in preparing key cyclic precursors. Specifically, RCM is used to synthesize cyclic β-amino acid derivatives from their acyclic diene counterparts. researchgate.net

This methodology provides access to five- or six-membered cyclic β-amino acids. These cyclic structures, which already contain the pyrrolidine (B122466) portion of the final scaffold, possess an olefinic bond resulting from the metathesis reaction. This double bond serves as a crucial handle for subsequent chemical transformations, including reactions to close the second, four-membered ring to complete the 3-azabicyclo[3.2.0]heptane skeleton. researchgate.net The advantage of this approach lies in its ability to generate functionalized pyrrolidine rings that are primed for the final cyclization step.

Solvent and Reaction Condition Optimization for Synthesis

The efficiency and outcome of synthetic routes to the 3-azabicyclo[3.2.0]heptane core are highly dependent on the choice of solvents and reaction conditions. Optimization of these parameters is crucial for maximizing yield, minimizing side products, and ensuring practical applicability, particularly for large-scale synthesis.

A significant advancement in the synthesis of the parent 3-azabicyclo[3.2.0]heptane involves a photochemical [2+2] cycloaddition of diallylamine. orgsyn.orgorgsyn.org The classical Kochi-Salomon reaction conditions for this transformation are often intolerant of basic amines and require dry organic solvents. orgsyn.orgorgsyn.org A key optimization was the development of an amine-tolerant method that can be performed in water. This was achieved by the in situ protonation of the diallylamine substrate with an acid like sulfuric acid (H₂SO₄), which masks the basicity of the amine. orgsyn.orgorgsyn.org This modification not only allows the reaction to proceed efficiently but also offers a significant practical and environmental advantage over using sensitive catalysts and anhydrous organic solvents. orgsyn.org

Solvent choice also plays a critical role in product isolation. The high aqueous solubility of 3-azabicyclo[3.2.0]heptane makes extraction from the aqueous reaction mixture challenging. orgsyn.org Common organic solvents present various issues:

Chlorinated solvents: Effective at solubilizing the product but tend to form difficult-to-separate emulsions. orgsyn.org

Ethyl acetate: Prone to hydrolysis under the basic conditions used during workup, which also leads to emulsion formation. orgsyn.org

In other synthetic strategies, such as [3+2] cycloadditions to form spiro[1-azabicyclo[3.2.0]heptane] frameworks, solvent screening has shown methanol (MeOH) to be superior to other solvents like ethanol (B145695) (EtOH), acetonitrile (B52724), tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), leading to high yields and diastereoselectivities. acs.org Furthermore, palladium-catalyzed syntheses of related bicyclo[3.2.0]heptane lactones, which can be precursors to azabicyclo derivatives, have been optimized through the use of specific ligands (e.g., MPAA, pyridone-amine) and solvents like hexafluoroisopropanol (HFIP). rsc.org

Table 2: Solvent and Condition Optimization in 3-Azabicyclo[3.2.0]heptane Synthesis

Reaction Type Key Optimization Solvent Catalyst/Reagent Benefit Reference
Photochemical [2+2] Cycloaddition Amine tolerance via in situ protonation Water CuSO₄·5H₂O / H₂SO₄ Avoids dry organic solvents; uses standard catalysts. orgsyn.orgorgsyn.org
[3+2] Cycloaddition Solvent screening Methanol (MeOH) N/A High yield (up to 78%) and excellent diastereoselectivity. acs.org
Product Extraction Solvent selection Diethyl ether (Et₂O) N/A Minimizes emulsion issues encountered with other solvents. orgsyn.org

Chemical Reactivity and Derivatization of the 1 Methyl 3 Azabicyclo 3.2.0 Heptane Scaffold

Strategies for Functionalization and Substitution Pattern Diversification

The rigid bicyclic structure of 1-methyl-3-azabicyclo[3.2.0]heptane offers a three-dimensional framework that can be strategically modified. researchgate.net Functionalization can be achieved either by directly modifying the bicyclic core or by derivatizing the inherent amine functionality.

Direct Functionalizations on the Bicyclic Scaffold

Direct functionalization of the 3-azabicyclo[3.2.0]heptane core is often accomplished through cycloaddition reactions that form the bicyclic system with desired substituents already in place. tum.debris.ac.uk A prominent method is the [2+2] photocycloaddition, which is a widely used photochemical reaction for constructing cyclobutane (B1203170) rings. tum.debris.ac.uk This can be achieved through either direct excitation or sensitization. tum.de For instance, intramolecular [2+2] photocycloaddition of diallylic amines can produce exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives. tum.de

Visible-light photocatalysis has also emerged as a powerful tool for these cycloadditions. tum.debris.ac.uk For example, flavin derivatives can catalyze the intramolecular [2+2] photocycloaddition of diallylamines to form iodosubstituted 3-azabicyclo[3.2.0]heptanes. acs.org Another approach involves the use of copper(I) catalysis in photocycloaddition reactions of 1,6-heptadienes to generate bicyclo[3.2.0]heptanes. acs.org

The table below summarizes different methods for the direct functionalization of the bicyclic scaffold.

Reaction TypeMethodReactantsProducts
[2+2] PhotocycloadditionIntramolecularDiallylic aminesexo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives tum.de
[2+2] PhotocycloadditionVisible-light photocatalysis with flavin derivativesDiallylaminesIodosubstituted 3-azabicyclo[3.2.0]heptanes acs.org
[2+2] PhotocycloadditionCopper(I) catalysis1,6-HeptadienesBicyclo[3.2.0]heptanes acs.org

Derivatization of Amine Functionalities

The secondary amine in the 3-azabicyclo[3.2.0]heptane ring is a key site for derivatization. Standard amine chemistry can be employed to introduce a wide variety of functional groups. For instance, acylation of the amine with different acyl chlorides can yield a range of amide derivatives. unipv.it Reductive amination is another common strategy. unipv.it

Furthermore, the amine can participate in multicomponent reactions, allowing for the rapid construction of complex molecules. nih.gov One-pot three-component [3+2]-cycloaddition reactions of azomethine ylides, generated in situ from isatins and azetidine-2-carboxylic acid, with various maleimides and itaconimides have been used to synthesize spiro and dispiro[1-azabicyclo[3.2.0]heptanes]. acs.orgresearchgate.net

The following table details examples of amine derivatization reactions.

Reaction TypeReagentsProducts
AcylationAcyl chloridesAmide derivatives unipv.it
Reductive AminationAldehydes/Ketones, Reducing agentSubstituted amines unipv.it
[3+2] CycloadditionIsatins, Azetidine-2-carboxylic acid, Maleimides/ItaconimidesSpiro and dispiro[1-azabicyclo[3.2.0]heptanes] acs.orgresearchgate.net

Ring Transformations and Rearrangement Reactions

The strained four-membered cyclobutane ring within the this compound scaffold makes it susceptible to various ring-opening and rearrangement reactions, providing pathways to different carbocyclic and heterocyclic systems.

Cyclobutane Ring Opening and Expansion Reactions

The cyclobutane ring can be opened under various conditions. tum.debris.ac.uknih.gov Reductive ring-opening can be achieved using reagents like samarium(II) iodide. tum.de For example, the reaction of thiazoline (B8809763) fused 2-pyridones with alkyl halides in the presence of cesium carbonate can lead to the opening of the thiazoline ring. nih.gov Subsequent reaction with propargyl bromide can lead to a tandem ring opening/[2+2] cycloaddition to form cyclobutane-fused thiazolino-2-pyridones. nih.gov

Ring expansion reactions can also occur. For instance, a 1,2-metallate shift followed by ring opening can lead to 1,3-disubstituted cyclobutanes. bris.ac.uk

Conversion to Other Heterocyclic and Carbocyclic Systems

The 3-azabicyclo[3.2.0]heptane scaffold can be transformed into other ring systems. tum.debris.ac.uk For instance, cleavage of the bond between the α-carbon atom and the methylene (B1212753) carbon can lead to spiro compounds. tum.de The regioselective ring-opening of cyclobutanones can provide densely substituted pyrrolidines. rsc.org

Chemical Conversions of Pendant Functional Groups

Functional groups attached to the this compound scaffold can undergo a variety of chemical transformations, further diversifying the available derivatives. For example, a boronic ester handle on the cyclobutane ring allows for further derivatization. bris.ac.uk Similarly, an exocyclic alkene can serve as a handle for tuning biological activity. nih.gov The succinimide (B58015) ring in some derivatives can be further functionalized regioselectively. bris.ac.uk

Oxidation Reactions

The oxidation of the this compound scaffold can occur at several positions, including the nitrogen atom of the azabicyclic ring and at various carbon atoms, particularly if they bear activating functional groups.

Research on related N-methyl bicyclic amines has shown that oxidation can be achieved using various reagents. For instance, flavin-dependent amine oxidases can catalyze the oxidation of N-methyl groups, leading to the formation of an imine intermediate. nih.gov While this specific reaction has been detailed for other N-methyl-containing natural products, it suggests a potential pathway for the enzymatic oxidation of the N-methyl group in the this compound system.

Chemical oxidation of tertiary amines, such as the nitrogen in the this compound scaffold, can be accomplished with reagents like potassium hexacyanoferrate(III) in an alkaline medium. rsc.org This reaction typically proceeds through an electron transfer from the nitrogen atom to the oxidizing agent, forming an aminium radical cation. rsc.org Subsequent proton loss from a carbon atom adjacent to the nitrogen can lead to the formation of an enamine or an iminium ion, which can be further functionalized.

In a study on a related 1-azabicyclo[3.2.0]heptane system, specifically 3-alkylthio-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylates, lead tetra-acetate was used as an oxidant. This resulted in the formation of α-acetoxy sulfides with inversion of stereochemistry. Iodosobenzene diacetate was also found to be an effective oxidant in this system.

Table 1: Examples of Oxidation Reactions on Related Azabicyclo[3.2.0]heptane Scaffolds

Starting MaterialReagentProductReference
N-methyl-dopaFungal Flavoenzyme (FsqB)Cyclic isoquinoline (B145761) product nih.gov
N-methyl-di-n-butylaminePotassium hexacyanoferrate(III)Oxidized amine products rsc.org

Reduction Reactions

Reduction reactions are pivotal for modifying the this compound scaffold, especially when it is substituted with reducible functional groups such as ketones or esters.

The reduction of a ketone group on a related bicyclic system, 1-methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one, has been reported. vulcanchem.com Such reductions typically employ hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride to convert the ketone into a secondary alcohol. This introduces a new stereocenter and a hydroxyl group that can be used for further derivatization.

Catalytic hydrogenation is another important reduction method used in the synthesis of the 3-azabicyclo[3.2.0]heptane core. For instance, the catalytic hydrogenation of 2,5-disubstituted pyrroles is a key step in producing the corresponding cis-2,5-disubstituted pyrrolidines, which can then be cyclized to form the azabicyclo[3.2.0]heptan-7-one ring system. This highlights the utility of reduction in constructing the scaffold itself.

Furthermore, in the context of transforming bicyclo[3.2.0]heptane lactones, which can be precursors to azabicyclo[3.2.0]heptanes, the reduction of an ester group followed by recyclization has been demonstrated to yield oxobicyclo[3.2.0]heptane scaffolds. rsc.org

Table 2: Examples of Reduction Reactions on Related Azabicyclo[3.2.0]heptane Scaffolds

Starting MaterialReagent / CatalystProductReference
1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-oneNot specified1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-ol vulcanchem.com
Bicyclo[3.2.0]heptane lactone esterNot specifiedOxobicyclo[3.2.0]heptane rsc.org

Substitution Reactions

Substitution reactions, particularly at the nitrogen atom, are a common and effective way to derivatize the this compound scaffold.

The nitrogen atom in the 3-position of the bicyclic system is a secondary amine and is therefore nucleophilic. It can readily undergo N-alkylation, N-acylation, and other substitution reactions. For instance, N-alkylation with various alkyl halides can introduce a range of substituents at the nitrogen atom. This is a fundamental reaction for modifying the properties of the scaffold.

In a broader context of derivatizing the 3-azabicyclo[3.2.0]heptane scaffold, C-C coupling and oxidative deborylation reactions have been utilized on 3-azabicyclo[3.2.0]heptyl boropinacolates to introduce new carbon-carbon bonds. researchgate.net While this is not a direct substitution on the 1-methyl derivative, it showcases the potential for introducing substituents at various positions on the ring system.

Furthermore, the synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks has been achieved through [3+2]-cycloaddition reactions, which involves the in situ generation of an azomethine ylide from an amino acid and a ketone, followed by reaction with a dipolarophile. acs.org This demonstrates a more complex substitution pattern leading to highly functionalized derivatives.

Table 3: Examples of Substitution Reactions on Related Azabicyclo[3.2.0]heptane Scaffolds

Reaction TypeReactantsProductReference
N-Alkylation3-Azabicyclo[3.2.0]heptane derivative, Alkyl halideN-Alkyl-3-azabicyclo[3.2.0]heptane derivativeGeneral Knowledge
C-C Coupling3-Azabicyclo[3.2.0]heptyl boropinacolate, Coupling partnerC-Substituted 3-azabicyclo[3.2.0]heptane researchgate.net
[3+2]-CycloadditionIsatin, Azetidine-2-carboxylic acid, N-methylmaleimideSpiro[1-azabicyclo[3.2.0]heptane] derivative acs.org

Spectroscopic and Advanced Analytical Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 1-Methyl-3-azabicyclo[3.2.0]heptane, both ¹H and ¹³C NMR are essential for assigning the position of the methyl group and defining the stereochemistry of the bicyclic system.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would show distinct signals for the protons on the cyclobutane (B1203170) and pyrrolidine (B122466) rings, as well as a characteristic signal for the methyl group.

The key feature distinguishing it from its parent compound would be the disappearance of the signal for the proton at the C-1 bridgehead position and the appearance of a singlet for the methyl group, likely in the range of 1.0-1.5 ppm. The chemical shifts of the adjacent methylene (B1212753) protons would also be affected. For comparison, the hydrochloride salt of the parent compound, 3-Azabicyclo[3.2.0]heptane, shows a complex set of multiplets for its ring protons. orgsyn.org The protons on carbons adjacent to the nitrogen atom (C-2 and C-4) are expected to be the most deshielded, appearing further downfield.

Table 1: Expected ¹H NMR Data for this compound vs. Experimental Data for 3-Azabicyclo[3.2.0]heptane Hydrochloride

Proton Assignment (this compound) Expected Chemical Shift (δ ppm) Expected Multiplicity ¹H NMR Data for 3-Azabicyclo[3.2.0]heptane HCl (400 MHz, CDCl₃) orgsyn.org
-CH₃ (at C-1)~1.0 - 1.5Singlet (s)N/A
Ring Protons~1.9 - 3.5Multiplets (m)δ 1.93-2.10 (m, 2H), 2.15-2.31 (m, 2H), 3.02-3.22 (m, 4H), 3.35-3.46 (m, 2H)

Note: Expected values are estimates based on general principles and comparison with the parent compound. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, seven distinct signals would be expected in the proton-decoupled spectrum. The most significant differences compared to the parent compound would be the chemical shift of the C-1 carbon and the presence of a signal for the methyl carbon.

The C-1 carbon, being a quaternary bridgehead carbon, would appear at a characteristic downfield position. The methyl group would produce a signal in the aliphatic region, typically between 15-25 ppm. The carbons bonded to the nitrogen (C-2 and C-4) would have chemical shifts in the range of 40-60 ppm.

Table 2: Expected ¹³C NMR Data for this compound vs. Experimental Data for 3-Azabicyclo[3.2.0]heptane Hydrochloride

Carbon Assignment (this compound) Expected Chemical Shift (δ ppm) ¹³C NMR Data for 3-Azabicyclo[3.2.0]heptane HCl (101 MHz, CDCl₃) orgsyn.org
-CH₃ (at C-1)~15 - 25N/A
C-1Quaternary, downfieldδ 36.80 (CH)
C-2, C-4~40 - 60δ 51.91 (CH₂)
C-5Bridgehead, ~35-45δ 36.80 (CH)
C-6, C-7~20 - 35δ 22.89 (CH₂)

Note: Expected values are estimates based on general principles and comparison with the parent compound. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₇H₁₃N), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition. This technique is crucial for distinguishing between isomers. For instance, the parent compound 3-Azabicyclo[3.2.0]heptane (C₆H₁₁N) has a calculated [M+H]⁺ of 98.0964, with an experimental value found at 98.0965, confirming its formula. orgsyn.org A similar level of accuracy would be expected for the 1-methyl derivative.

Table 3: HRMS Data Comparison

Compound Molecular Formula Ion Calculated m/z Reference
This compoundC₇H₁₃N[M+H]⁺112.1121Theoretical
3-Azabicyclo[3.2.0]heptaneC₆H₁₁N[M+H]⁺98.0964 orgsyn.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would include:

C-H stretching vibrations for the aliphatic CH, CH₂, and CH₃ groups, typically appearing in the 2850-3000 cm⁻¹ region.

N-H stretching vibration of the secondary amine, which would appear as a moderate band around 3300-3500 cm⁻¹. This band may be broad if hydrogen bonding is present.

C-N stretching vibration , found in the 1000-1250 cm⁻¹ region.

C-H bending vibrations for CH₂ and CH₃ groups in the 1350-1470 cm⁻¹ range.

The spectrum would be very similar to that of 3-Azabicyclo[3.2.0]heptane hydrochloride, which shows strong C-H stretching bands at 2915 and 2863 cm⁻¹. orgsyn.org The hydrochloride salt form also exhibits broad absorptions associated with the ammonium (B1175870) salt (N-H⁺) between 2500 and 3000 cm⁻¹. orgsyn.org

Table 4: Key IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Reference Data (3-Azabicyclo[3.2.0]heptane HCl) orgsyn.org
N-H Stretch (Secondary Amine)3300 - 3500N/A (Salt form has N-H⁺ stretch)
C-H Stretch (Aliphatic)2850 - 30002915, 2863
C-N Stretch1000 - 1250Not specified
N-H⁺ Stretch (Salt form)2500 - 30002751, 2638, 2548

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt derivative could be grown, this technique would provide precise data on bond lengths, bond angles, and the conformation of the bicyclic ring system.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable in the synthesis and analysis of "this compound," providing robust techniques for both the isolation of the compound from reaction mixtures and the assessment of its purity. The selection of a specific chromatographic technique is contingent on the scale of the separation and the analytical requirements, such as the need for chiral resolution.

Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of "this compound," particularly for detecting volatile impurities. The compound's volatility allows for its analysis by GC, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification of impurities.

Detailed Research Findings: In the analysis of related azabicyclo[3.2.0]heptane derivatives, analytical gas chromatography has been successfully employed. A common stationary phase for such analyses is a non-polar column, such as one coated with polydimethylsiloxane (B3030410) cross-linked with a small percentage of diphenylsiloxane. This type of column separates compounds based on their boiling points and, to a lesser extent, their interactions with the stationary phase. For "this compound," this method is effective for monitoring reaction progress and determining the purity of the final product.

Parameter Typical Conditions for Related Compounds
Instrument HP 6890 Series GC or similar
Column HP-5 (polydimethyl/diphenyl-siloxane, 95/5)
Detector Flame Ionization Detector (FID)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Temperature Program Ramped temperature program (e.g., 50°C to 250°C)

This table presents typical GC conditions used for the analysis of structurally related azabicyclo[3.2.0]heptane compounds, which are applicable to "this compound".

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of "this compound," especially for analyzing non-volatile impurities or when the compound is in a salt form, such as the hydrochloride salt. Reversed-phase HPLC is the most common mode used for this class of compounds.

Detailed Research Findings: For the analysis of complex molecules incorporating the azabicyclo[3.2.0]heptane scaffold, such as certain β-lactam antibiotics, reversed-phase HPLC methods have been extensively developed and validated. These methods typically utilize C18 or C8 columns and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector. The purity of "this compound hydrochloride" is often confirmed using HPLC, among other analytical techniques.

Parameter Typical Conditions for Related Compounds
Instrument Agilent 1200 series or similar
Column ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or Symmetry C18 (4.6 x 75 mm, 3.5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile and Sodium dihydrogen orthophosphate buffer
Detector Diode Array Detector (DAD) or UV Detector
Column Temperature 25 °C
Flow Rate 1.0 mL/min

This table outlines typical HPLC conditions for the analysis of compounds containing the azabicyclo[3.2.0]heptane core structure, which can be adapted for "this compound".

Column Chromatography for Isolation

For the isolation and purification of "this compound" on a preparative scale, column chromatography is the method of choice. This technique is crucial for separating the desired product from starting materials, byproducts, and other impurities following a chemical synthesis.

Detailed Research Findings: Silica gel is the most commonly used stationary phase for the purification of azabicyclo[3.2.0]heptane derivatives. The choice of eluent is critical for achieving good separation and is determined by the polarity of the compound and its impurities. A mixture of a non-polar solvent, such as heptane (B126788) or pentane, and a more polar solvent, like ethyl acetate, is frequently used. The polarity of the mobile phase is gradually increased to elute the compounds from the column based on their affinity for the stationary phase. Preparative thin-layer chromatography (TLC) can also be employed for smaller scale purifications.

Parameter Typical Conditions
Stationary Phase Silica gel 60 (230-400 mesh)
Mobile Phase (Eluent) Heptane/Ethyl Acetate gradient or Isocratic mixture
Detection Thin-Layer Chromatography (TLC) with UV light, potassium permanganate (B83412) (KMnO4), or cerium ammonium molybdate (B1676688) (CAM) stain

This table summarizes typical conditions for the isolation of azabicyclo[3.2.0]heptane derivatives using column chromatography.

Chiral Chromatography

Given that "this compound" possesses a chiral center, the separation of its enantiomers is a significant analytical challenge. Chiral chromatography, particularly chiral HPLC, is the most effective method for resolving the racemic mixture into its individual enantiomers.

Detailed Research Findings: The separation of enantiomers of related bicyclic compounds is often achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol, is crucial for achieving enantioseparation. While specific methods for "this compound" are not extensively documented in public literature, the principles of chiral separation established for analogous structures are directly applicable.

Parameter General Approach for Chiral Separation
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Normal phase (e.g., Hexane/2-Propanol)
Detector UV or Circular Dichroism (CD) Detector

This table provides a general outline for the chiral separation of enantiomers of compounds like "this compound".

Theoretical and Computational Studies of 1 Methyl 3 Azabicyclo 3.2.0 Heptane Systems

Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation

DFT calculations have proven to be a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of 3-azabicyclo[3.2.0]heptane derivatives. acs.orgnih.gov These computational studies provide valuable insights into transition states, intermediates, and reaction pathways that are often difficult to determine experimentally.

Transition State Analysis and Activation Energies

The analysis of transition states and their corresponding activation energies is crucial for understanding the kinetics and feasibility of a reaction. In the context of forming 3-azabicyclo[3.2.0]heptane systems, DFT calculations have been employed to locate and characterize various transition states. acs.org For instance, in the 1,3-dipolar cycloaddition of an azomethine ylide to N-methylmaleimide, four potential transition states were identified: TS-4aa-endo-1, TS-4aa-exo-1, TS-4aa-endo-2, and TS-4aa-exo-2. acs.org

By calculating the Gibbs free energy of activation (ΔG‡) for each transition state, researchers can predict the most favorable reaction pathway. In the aforementioned cycloaddition, the transition state TS-4aa-endo-1, which leads to the experimentally observed diastereomer, was found to be the most energetically stable. acs.org This indicates that the reaction is kinetically controlled, with the product distribution determined by the relative energies of the transition states. acs.org

In a separate study on the thermal decarbonylation of penam (B1241934) acids, which contain a related 4-thia-1-azabicyclo[3.2.0]heptane core, DFT calculations were used to compute the activation free energies for different proposed mechanisms. nih.gov The calculations revealed that a protonated (cationic) mechanism had a significantly lower activation energy (8.8 kcal/mol for one isomer versus 17.3 kcal/mol for another) compared to anionic or zwitterionic pathways, whose activation energies were deemed too high to be experimentally relevant (>45 kcal/mol). nih.gov This computational evidence strongly supported the proposed cationic mechanism and explained the observed experimental outcomes. nih.gov

Iminium Ion Intermediates and Reaction Pathways

The formation of iminium ions as reaction intermediates is a key feature in certain synthetic routes to 3-azabicyclo[3.2.0]heptane derivatives. However, DFT calculations have challenged some initial mechanistic proposals involving these species. A theoretical study on the diastereoselective formation of a strained 3-azabicyclo[3.2.0]heptane derivative investigated two possible reaction pathways, one of which involved an iminium ion intermediate. nih.gov The calculations indicated that the iminium ion was a relatively high-energy species, making it an unlikely intermediate in the preferred reaction pathway. nih.gov

Instead, the calculations favored an alternative pathway with a lower activation energy. nih.gov This highlights the ability of computational chemistry to refine and correct proposed reaction mechanisms. The study also suggested that the rate-limiting and stereodifferentiating steps of the reaction were the same, which accounted for the high stereoselectivity observed experimentally. nih.gov

Stereoselectivity Predictions and Rationalization

One of the most significant contributions of theoretical and computational studies is the ability to predict and rationalize the stereochemical outcomes of reactions, such as diastereoselectivity and regioselectivity.

Diastereoselectivity and Regioselectivity Rationalization

The synthesis of 3-azabicyclo[3.2.0]heptane derivatives often yields products with multiple stereocenters. DFT calculations have been successfully used to explain the high diastereo- and regioselectivity observed in these reactions. acs.org For example, in the [3+2]-cycloaddition reaction of azomethine ylides with maleimides and itaconimides, the observed stereoselectivity was rationalized through computational analysis. acs.org The calculations were in full agreement with the experimental results, confirming the relative configuration of the cycloadducts. acs.org

Similarly, in the synthesis of enantiomerically pure 3-azabicyclo[3.2.0]heptanes via [2+2]-photocyclization, initial experiments with a vinylglycine derivative resulted in low diastereoselectivity. taltech.ee To improve this, a more conformationally rigid substrate, 3-cinnamyl-4-vinyloxazolidinone, was designed and synthesized. taltech.ee This modification led to a very high diastereoselectivity in the photocyclization reaction, yielding the desired enantiomerically pure product. taltech.ee

The table below summarizes the diastereoselectivity for the synthesis of exo-aryl substituted 3-azabicyclo[3.2.0]heptanes via intramolecular [2+2] photocycloaddition of substituted trans-N-cinnamyl-N-allyl amines. clockss.org

Substituent (R)Yield (%)Diastereoselectivity (exo:endo)
H~90>93:7
p-F98>93:7
p-Cl~90>93:7
p-Br~90>93:7
p-CH3~90>93:7
p-OCH3~90>93:7

This interactive data table is based on data from a study on the diastereoselective synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives. clockss.org

Orbital Interactions in Cycloadditions

The stereochemical outcome of cycloaddition reactions can often be explained by considering the orbital interactions between the reacting molecules in the transition state. Secondary orbital interactions (SOIs), which are non-bonding interactions, can play a decisive role in favoring one stereoisomeric pathway over another.

In the 1,3-dipolar cycloaddition leading to spiro[1-azabicyclo[3.2.0]heptane] frameworks, DFT calculations revealed that the preference for the endo cycloaddition product over the exo product is due to a greater number of secondary orbital interactions in the endo transition state. acs.org The bond lengths for these SOIs were calculated to be in the range that indicates a significant stabilizing effect. acs.org

Similarly, in the [2+3] cycloadditions of monocyclic aziridines with dimethyl 1-cyclobutene-1,2-dicarboxylate, the stereochemistries of the resulting 3-azabicyclo[3.2.0]heptane adducts were interpreted in terms of both dipole-dipole interactions and secondary orbital interactions. cdnsciencepub.com In some cases, unexpected pyrrolidine (B122466) adducts were formed, and their structures, as determined by X-ray analysis, strongly suggested the influence of secondary orbital interactions between phenyl and ester groups. cdnsciencepub.com Quantum chemical calculations have also been used to evaluate the cycloaddition of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane with dimethyl acetylene (B1199291) dicarboxylate (DMAD), which proceeds with complete stereoselectivity. researchgate.net

Conformational Analysis and Stability Studies

Understanding the conformational preferences and relative stabilities of different isomers of 1-methyl-3-azabicyclo[3.2.0]heptane and its derivatives is crucial for correlating their structure with their biological activity. Molecular modeling and NMR spectroscopy are powerful tools for these investigations.

For the related 3-aryl-8-methyl-8-azabicyclo[3.2.1]oct-2,3-enes, a combination of NMR spectroscopy and molecular modeling was used to determine the solution structures and identify conformational preferences. nih.gov A key finding was that the majority of these analogs undergo nitrogen inversion, with the rate of interconversion between the axial and equatorial N-methyl conformers being fast on the NMR timescale at room temperature but slow at lower temperatures (217-243 K). nih.gov This allowed for the determination of the thermodynamic parameters of this interconversion. nih.gov The study concluded that the biological activities of these compounds are strongly correlated with the nature and orientation of the aryl group, and that the relative orientation of the N-methyl group further modulates this activity. nih.gov

While specific conformational analysis data for this compound itself was not found in the provided search results, the principles from the study of the analogous 8-azabicyclo[3.2.1]octane system are highly relevant. Such studies on the 3-azabicyclo[3.2.0]heptane core would likely involve similar computational and spectroscopic techniques to determine the preferred conformations and the energy barriers between them. An exit vector plot (EVP)-based method has been used to discuss the geometry of substituted 3-azabicyclo[3.2.0]heptanes, representing the scaffold as a simplified geometrical model. researchgate.net

Electronic Structure and Reactivity Site Prediction

The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to model the distribution of electrons within a molecule and to predict where chemical reactions are most likely to occur.

In studies of related azabicyclo[3.2.0]heptane derivatives, DFT calculations have been instrumental in rationalizing the stereoselectivity of their synthesis. For instance, in the formation of spiro[1-azabicyclo[3.2.0]heptane] frameworks, DFT has been used to determine the energetics of different reaction pathways and transition states, thereby explaining the observed diastereoselectivity. acs.org Such analyses involve calculating the Gibbs free energy of activation for various approaches of the reacting species. acs.org

For complex derivatives of the azabicyclo[3.2.0]heptane scaffold, electrostatic potential maps are computed to visualize the electron-rich and electron-poor regions of the molecule. uobaghdad.edu.iqsemanticscholar.org These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. Generally, in azabicyclo systems, the nitrogen atom, with its lone pair of electrons, is an expected site of protonation and electrophilic attack.

While specific data for this compound is not available, the principles remain the same. A computational analysis would likely reveal a concentration of negative electrostatic potential around the nitrogen atom, marking it as a primary reactive site. The methyl group at the 1-position would introduce electronic effects, primarily through hyperconjugation, that could subtly influence the charge distribution and reactivity of the entire bicyclic system.

Stereochemical Aspects in the Synthesis and Transformations of 1 Methyl 3 Azabicyclo 3.2.0 Heptane Systems

Control of Diastereoselectivity in Cycloaddition Reactions

Cycloaddition reactions are a cornerstone in the synthesis of the 3-azabicyclo[3.2.0]heptane framework. Controlling the diastereoselectivity of these reactions is paramount to obtaining the desired stereoisomer. Various strategies have been developed to influence the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer over another.

One of the most common methods for constructing the 3-azabicyclo[3.2.0]heptane skeleton is through intramolecular [2+2] photocycloaddition reactions. clockss.org For instance, the UV irradiation of acidified acetone (B3395972) solutions of trans-N-cinnamyl-N-allylamines results in the formation of bicyclic amines with high diastereoselectivity for the exo-aryl isomers. clockss.org The reaction of 2-bromothiophenol (B30966) with benzyl (B1604629) ester cyclobutene (B1205218), however, showed no diastereoselectivity. researchgate.net Similarly, visible-light-mediated triplet sensitisation has been employed for the [2+2] cycloaddition of maleimides with unsaturated moieties to yield multifunctional 3-azabicyclo[3.2.0]heptane derivatives. researchgate.net

Another powerful approach is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. This method has been successfully used to synthesize a variety of substituted 3-azabicyclo[3.2.0]heptane derivatives. researchgate.netenamine.net The reaction of azomethine ylides, generated in situ from isatins and azetidine-2-carboxylic acid, with maleimides and itaconimides affords spiro and dispiro[1-azabicyclo[3.2.0]heptanes] with moderate to excellent diastereoselectivity. acs.orgnih.gov

Influence of Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been effectively used in the synthesis of 3-azabicyclo[3.2.0]heptane derivatives.

For example, the use of chiral perhydro-1,3-benzoxazines as auxiliaries in intramolecular [2+2] photocycloaddition reactions allows for the diastereoselective synthesis of enantiopure 3-azabicyclo[3.2.0]heptanes. mdpi.com Similarly, the intramolecular ester enolate-imine cyclization reaction, employing a chiral auxiliary, has been developed for the asymmetric synthesis of polycyclic β-lactams, which are precursors to chiral 3-azabicyclo[3.2.0]heptane systems. bath.ac.uk The choice of the chiral auxiliary can significantly impact the diastereomeric excess (de) of the product. bath.ac.uk

Ligand-Enabled Stereocontrol

The use of chiral ligands in metal-catalyzed reactions is a powerful tool for achieving stereocontrol. The ligand coordinates to the metal center and creates a chiral environment, which influences the stereochemical course of the reaction.

In the context of 3-azabicyclo[3.2.0]heptane synthesis, ligand-enabled stereocontrol has been demonstrated in palladium-catalyzed C(sp³)–H activation and C–C cleavage processes. nih.govrsc.org By employing different classes of ligands, such as mono-N-protected amino acids (MPAA) or pyridone-amine ligands, it is possible to selectively synthesize either all-syn arylated or non-arylated bicyclo[3.2.0]heptane lactones with high diastereoselectivity. nih.govrsc.org Iridium-catalyzed asymmetric allylic amination, utilizing a phosphoramidate (B1195095) ligand, has also been shown to achieve excellent enantioselectivity in the synthesis of enynes that can be subsequently cyclized to form azabicyclo[3.2.0]heptanes. taltech.ee

Catalyst/Ligand SystemReaction TypeDiastereoselectivity (dr)Enantioselectivity (ee)Reference
CuI/(R)-Fesulphos1,3-dipolar cycloaddition-up to 98% researchgate.net
Rhodium(II) acetateIntramolecular C-H insertion-- google.com
Palladium/MPAAC–H activation/C–C cleavageHigh- nih.govrsc.org
Palladium/Pyridone-amineC–H activation/C–C cleavageHigh- nih.govrsc.org
Iridium/Phosphoramidate ligandAsymmetric allylic amination-92-99% taltech.ee

Enantioselective Synthesis of Azabicyclo[3.2.0]heptane Derivatives

The synthesis of single enantiomers of 3-azabicyclo[3.2.0]heptane derivatives is of significant interest, particularly for pharmaceutical applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which can be achieved through various methods, including asymmetric catalysis and resolution.

Asymmetric Catalysis

Asymmetric catalysis involves the use of a chiral catalyst to produce an enantiomerically enriched product from a prochiral substrate. This is a highly efficient method for generating chiral molecules.

A notable example is the catalytic asymmetric 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides. researchgate.net In the presence of a CuI/(R)-Fesulphos catalytic system, this reaction yields densely substituted 3-azabicyclo[3.2.0]heptanes with high levels of both diastereoselectivity and enantioselectivity, reaching up to 98% enantiomeric excess (ee). researchgate.net Copper(I)-catalyzed photocycloadditions have also been shown to produce high diastereoselectivity. Furthermore, iridium-catalyzed asymmetric allylic amination has been employed to introduce chirality early in the synthetic sequence, leading to enantiopure enynes that are then cyclized to the desired azabicyclo[3.2.0]heptane structure. taltech.ee

Resolution Methods

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. While not a method of asymmetric synthesis itself, it is a crucial tool for obtaining enantiomerically pure compounds.

A classic method for resolving racemic mixtures is through the formation of diastereomeric salts. For instance, the resolution of rac-exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives has been achieved by forming a salt with (-)-2,3-di-p-toluoyl-L-tartaric acid. clockss.org The resulting diastereomeric salts can then be separated by crystallization, and the desired enantiomer can be recovered. This method was used to determine the absolute configuration of (+)-exo-2b by X-ray crystallographic analysis of its HCl salt. clockss.org Previously reported non-racemic syntheses have also relied on chiral resolution via crystallization and the use of chiral auxiliaries for diastereomeric separation. researchgate.net

Applications of 1 Methyl 3 Azabicyclo 3.2.0 Heptane and Its Derivatives in Advanced Organic Synthesis

Utility as Building Blocks for Complex Molecular Architectures

The inherent strain and defined stereochemistry of the 3-azabicyclo[3.2.0]heptane core make it an attractive starting point for the synthesis of intricate molecular architectures. researchgate.netrsc.org Its fused cyclobutane (B1203170) and pyrrolidine (B122466) rings provide a rigid framework that can be strategically functionalized to create diverse and complex structures. researchgate.netrsc.org

The 3-azabicyclo[3.2.0]heptane framework serves as a key precursor for the synthesis of more complex polyheterocyclic systems. Through various synthetic transformations, the bicyclic core can be elaborated to incorporate additional rings and functional groups, leading to novel molecular entities with potential biological activity. acs.orgnih.govacs.org For instance, one-pot, three-component [3+2]-cycloaddition reactions utilizing azomethine ylides generated from isatins and azetidine-2-carboxylic acid with various maleimides and itaconimides have been developed to produce spiro and dispiro[1-azabicyclo[3.2.0]heptanes] with high yields and stereoselectivity. acs.orgnih.govacs.org This method provides a direct route to new polyheterocyclic systems, such as 3-spiro[1-azabicyclo[3.2.0]heptane]oxindoles, which are either spiro-conjugated or fused to a succinimide (B58015) moiety. acs.orgnih.govacs.org

The ring strain within the 3-azabicyclo[3.2.0]heptane system can be harnessed for ring-opening and rearrangement reactions to generate highly substituted cyclobutanes and lactones. rsc.orgrsc.org These transformations provide access to valuable building blocks that are otherwise challenging to synthesize. A diastereoselective method has been reported for producing bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids through a palladium-catalyzed process involving C–H activation and C–C cleavage. rsc.orgrsc.org The resulting bicyclo[3.2.0]heptane lactone products can be further converted into a variety of substituted cyclobutanes and γ-lactones, demonstrating the synthetic versatility of this approach. rsc.orgrsc.org

Role as Scaffolds in Chemical Space Exploration

The three-dimensional nature of the 3-azabicyclo[3.2.0]heptane scaffold makes it an ideal template for exploring novel areas of chemical space. researchgate.netwhiterose.ac.uk By systematically modifying the substituents on the bicyclic core, chemists can generate libraries of compounds with diverse spatial arrangements of functional groups, increasing the probability of discovering molecules with desired biological activities. The use of exit vector plots (EVPs) has demonstrated that this bicyclic scaffold is a three-dimensional template that is well-suited for lead-oriented parallel synthesis. researchgate.net

Application in Parallel Synthesis and Compound Library Generation

The robust nature of the 3-azabicyclo[3.2.0]heptane core lends itself well to the techniques of parallel synthesis, enabling the rapid generation of large and diverse compound libraries. researchgate.netuniroma1.it This is particularly valuable in drug discovery, where screening large numbers of compounds is essential for identifying new therapeutic leads. An efficient method for synthesizing various substituted 3-azabicyclo[3.2.0]heptane-derived building blocks has been developed and applied on a multigram scale, showcasing its utility in the parallel synthesis of compound libraries. researchgate.net

Development of Chiral Ligands and Catalytic Auxiliaries

The inherent chirality of many 3-azabicyclo[3.2.0]heptane derivatives makes them attractive candidates for the development of new chiral ligands and catalytic auxiliaries. These can be employed in asymmetric catalysis to control the stereochemical outcome of chemical reactions. For example, the catalytic asymmetric 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides, using a CuI/(R)-Fesulphos catalytic system, provides access to densely substituted 3-azabicyclo[3.2.0]heptanes with high levels of diastereoselectivity and enantioselectivity. researchgate.net

Surrogate for Pyrrolidine and Piperidine (B6355638) Analogues in Synthetic Strategies

In medicinal chemistry, the 3-azabicyclo[3.2.0]heptane moiety is increasingly being used as a conformationally restricted surrogate for the more common pyrrolidine and piperidine rings. bldpharm.comorgsyn.orgorgsyn.org This substitution can lead to improved pharmacological properties by locking the molecule into a more bioactive conformation. bldpharm.com Substituted 3-azabicyclo[3.2.0]heptanes offer a three-dimensional character and increased conformational restriction compared to piperidines, while maintaining similar physicochemical properties such as lipophilicity and metabolic stability. whiterose.ac.ukbldpharm.com This makes them valuable building blocks in modern medicinal chemistry projects. bldpharm.com

Future Research Directions and Unexplored Avenues in 1 Methyl 3 Azabicyclo 3.2.0 Heptane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While several methods exist for the synthesis of 3-azabicyclo[3.2.0]heptane derivatives, there is a continuous need for more efficient, scalable, and sustainable approaches. orgsyn.org A significant portion of current methods relies on [2+2] cycloadditions, which often require electronically activated olefins, leading to undesired substitutions that can be difficult to remove. orgsyn.orgorgsyn.org

The use of visible-light-mediated triplet sensitization for [2+2] cycloadditions presents another sustainable avenue, overcoming the limitations of harsh UV irradiation. researchgate.net Further exploration of novel photosensitizers could expand the substrate scope and improve reaction efficiency. researchgate.net Additionally, diastereoselective methods, such as those utilizing palladium catalysis with specific ligands to construct bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids, offer precise control over stereochemistry and should be adapted for the synthesis of nitrogen-containing analogues. rsc.orgrsc.org

Synthetic Strategy Key Features Potential for Improvement
Amine-Tolerant Kochi-Salomon ReactionUtilizes unactivated olefins; amine basicity masked by in situ protonation. orgsyn.orgorgsyn.orgOvercoming product isolation challenges due to high aqueous solubility. orgsyn.orgorgsyn.org
Visible-Light [2+2] CycloadditionEmploys a photosensitizer to avoid harsh UV conditions. researchgate.netDevelopment of new photosensitizers to broaden substrate scope. researchgate.net
Palladium-Catalyzed Diastereoselective SynthesisHigh control over stereochemistry. rsc.orgrsc.orgAdaptation for the synthesis of 1-Methyl-3-azabicyclo[3.2.0]heptane and its derivatives.
[3+2] CycloadditionEfficient for creating substituted 3-azabicyclo[3.2.0]heptane building blocks. researchgate.netenamine.netExploration of a wider range of azomethine ylides and cyclobutenes.

Mechanistic Studies of Under-Explored Transformations

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing methods and designing new ones. For instance, the unexpected cleavage of the cyclobutane (B1203170) ring in bicyclo[3.2.0]heptane lactones in the presence of BBr₃ remains mechanistically unclear and warrants further investigation. rsc.orgrsc.org

Detailed mechanistic studies, combining experimental techniques with computational modeling, can provide valuable insights into transition states, reaction pathways, and the influence of catalysts and substituents. Understanding the factors that control regioselectivity and diastereoselectivity in cycloaddition reactions is particularly important for the rational design of complex molecular architectures. acs.org

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for the rational design of novel this compound derivatives with specific, tailored reactivity. unife.it Techniques such as Density Functional Theory (DFT) can be employed to predict the outcomes of cycloaddition reactions, including diastereo- and regioselectivity. acs.org

The "exit vector plot" (EVP) method has been used to analyze the geometry of disubstituted 3-azabicyclo[3.2.0]heptane scaffolds, providing a simplified geometrical model to understand the spatial arrangement of substituents. researchgate.netresearchgate.net This approach, inspired by Ramachandran plots for peptides, can guide the design of derivatives with specific conformational properties. researchgate.net Future efforts should focus on integrating these computational tools with high-throughput synthesis and screening to accelerate the discovery of new derivatives with desired biological or chemical properties. unife.it

Exploration of New Catalytic Applications

The unique structural and electronic properties of this compound and its derivatives suggest their potential as ligands or catalysts in various chemical transformations. The constrained bicyclic framework can enforce specific coordination geometries around a metal center, potentially leading to novel reactivity and selectivity.

Research in this area could involve the synthesis of chiral derivatives and their application in asymmetric catalysis. For example, iridium-catalyzed asymmetric allylic amination has been used to create chiral intermediates for the synthesis of azabicyclo[3.2.0]heptanes with excellent enantioselectivity. taltech.ee Exploring the use of this compound-based ligands in other transition metal-catalyzed reactions, such as cross-coupling, C-H activation, and metathesis, could unlock new synthetic possibilities.

Integration into Flow Chemistry and Automation for Scalable Synthesis

To meet the demands of industrial applications, the development of scalable and automated synthesis methods for this compound is essential. beilstein-journals.org Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for continuous production. semanticscholar.org

Q & A

Q. What are the key differences between this compound and its non-methylated counterpart in drug design?

  • Answer : The methyl group reduces basicity of the nitrogen, potentially lowering off-target interactions. It also introduces steric hindrance, which can improve selectivity for target receptors. Comparative studies show methylated analogs have ~2-fold higher metabolic stability in hepatic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.